Cas no 54107-84-5 (2H-Indazol-3-amine)
2H-Indazol-3-amine structure
Product Name:2H-Indazol-3-amine
Numero CAS:54107-84-5
MF:C7H7N3
MW:133.150580644608
CID:355517
PubChem ID:13399
Update Time:2025-04-19
2H-Indazol-3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Indazol-3-amine
- 2H-indazol-3-ylamine
- NSC 44677
- NCGC00096649-01
- 874-05-5
- AE-413/25046004
- SCHEMBL18878
- MLS001001985
- JNZ
- Amino-indazole
- NCGC00013536
- AKOS006222497
- J-504673
- CHEMBL1331627
- 10P-212
- aminoindazole
- 3-Amino-1H-indazole
- CCG-302505
- 1,2-dihydro-3H-indazol-3-imine
- 1H-Indazol-3-amine, AldrichCPR
- BP-10432
- FT-0729924
- 3-amino benzpyrazole
- Z56820416
- doi:10.14272/YDTDKKULPWTHRV-UHFFFAOYSA-N.1
- 1H-Indazol-3-amine, monohydrochloride
- NSC44677
- NCIStruc1_001630
- BDBM604504
- HMS2604G05
- NSC-348887
- Q27182567
- 3nus
- 3-Indazolamine
- US11661426, Compound 353a
- BCP27432
- 1H-indazol-3-ylamine
- FT-0647301
- SCHEMBL5299723
- 10.14272/YDTDKKULPWTHRV-UHFFFAOYSA-N.1
- 1H-Indazol-3-amine
- 1H-indazole-3-ylamine
- indazole amine
- NSC-44677
- EN300-02352
- AM20060880
- Oprea1_470192
- NSC348887
- MB69235
- MFCD00182045
- SB39259
- FT-0604095
- 54107-84-5
- NCIStruc2_000161
- SCHEMBL14041182
- NCGC00013536-02
- NCI60_004031
- SMR000353333
- BDBM50339013
- CHEBI:104899
- INDAZOL-3-AMINE
- SY007051
- 3-AMINOINDAZOLE
- NCI44677
- CCG-37665
- AKOS000115531
- 1H-Indazole, 3-amino-
- CS-W002482
- DTXSID5061243
- AR2288
-
- Inchi: 1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)
- Chiave InChI: YDTDKKULPWTHRV-UHFFFAOYSA-N
- Sorrisi: N1C2C=CC=CC=2C(N)=N1
Proprietà calcolate
- Massa esatta: 133.06411
- Massa monoisotopica: 133.063997236g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 126
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 54.7Ų
Proprietà sperimentali
- PSA: 54.7
2H-Indazol-3-amine Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
54107-84-5 (2H-Indazol-3-amine) Prodotti correlati
- 874-05-5(1H-Indazol-3-amine)
- 19335-14-9(1h-indazole-3,5-diamine)
- 871709-90-9(1H-Indazole-3,6-diamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso